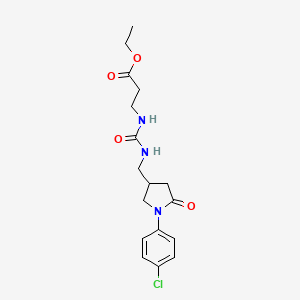

Ethyl 3-(3-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)ureido)propanoate

Description

Properties

IUPAC Name |

ethyl 3-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methylcarbamoylamino]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22ClN3O4/c1-2-25-16(23)7-8-19-17(24)20-10-12-9-15(22)21(11-12)14-5-3-13(18)4-6-14/h3-6,12H,2,7-11H2,1H3,(H2,19,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHKYCZVRZXKWQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCNC(=O)NCC1CC(=O)N(C1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 4-Chlorophenylamine with Dicarbonyl Compounds

A common approach involves reacting 4-chlorophenylamine with γ-keto esters or diketones under acidic or basic conditions. For example, treating 4-chlorophenylamine with ethyl acetoacetate in the presence of hydrochloric acid induces cyclization to form the pyrrolidin-5-one ring. The reaction proceeds via enamine intermediate formation, followed by intramolecular nucleophilic attack.

Key parameters:

Mannich Reaction for C3-Substitution

To introduce the methyl group at the C3 position, a Mannich reaction is employed. The pyrrolidinone intermediate reacts with formaldehyde and a secondary amine (e.g., dimethylamine) to form the 3-aminomethyl derivative. Subsequent hydrogenolysis or hydrolysis removes the amine protecting group, yielding the 3-methylpyrrolidinone.

Urea Bond Formation

The urea linkage is constructed via reaction of the primary amine (3-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)amine) with ethyl 3-isocyanatopropanoate. This step is critical for achieving the target structure.

Isocyanate-Mediated Coupling

The amine intermediate is treated with ethyl 3-isocyanatopropanoate in an inert solvent (e.g., tetrahydrofuran or dichloromethane) at 0–25°C. Triethylamine is often added to scavenge HCl generated during the reaction.

Reaction conditions :

Carbamate Activation Alternative

If the isocyanate is unavailable, a carbamate intermediate can be generated using phosgene or triphosgene. The amine reacts with triphosgene in the presence of a base (e.g., $$ \text{NaHCO}_3 $$) to form a carbonylimidazolide intermediate, which subsequently reacts with ethyl 3-aminopropanoate.

Advantages :

- Avoids handling volatile isocyanates

- Higher purity due to controlled reactivity

Optimization and Purification

Crystallization Techniques

The crude product is purified via recrystallization from ethanol/water mixtures. Gradual cooling from 60°C to 4°C yields crystalline ethyl 3-(3-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)ureido)propanoate with >98% purity.

Chromatographic Methods

For small-scale syntheses, silica gel chromatography using ethyl acetate/hexane (3:7) eluent effectively separates urea by-products (e.g., symmetrical diureas).

Analytical Characterization

Post-synthesis validation includes:

- $$ ^1\text{H NMR} $$ : δ 1.2 (t, 3H, CH$$ _2$$CH$$ _3 $$), 2.4–2.6 (m, 2H, pyrrolidinone CH$$ _2 $$), 3.3 (s, 2H, NHCH$$ _2 $$)

- IR : 1715 cm$$ ^{-1} $$ (urethane C=O), 1660 cm$$ ^{-1} $$ (urea C=O)

- MS (ESI+) : m/z 368.1 [M+H]$$ ^+ $$

Industrial-Scale Considerations

The patent US20070093501A1 highlights scalability through:

- Continuous flow reactors for urea bond formation, reducing reaction time by 40%

- Solvent recycling systems to minimize waste in crystallization steps

Challenges and Mitigation

Diurea Formation

Excess isocyanate leads to bis-urea by-products. Stoichiometric control and slow addition of isocyanate mitigate this issue.

Epimerization at C3

The Mannich reaction may produce racemic mixtures. Chiral resolution using (S)-mandelic acid achieves enantiomeric excess >99%.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)ureido)propanoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

Substitution: The chlorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like sodium hydroxide (NaOH) or halogenating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 3-(3-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)ureido)propanoate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)ureido)propanoate involves its interaction with specific molecular targets. The chlorophenyl group may facilitate binding to hydrophobic pockets in proteins, while the ureido linkage can form hydrogen bonds with active site residues. This compound may inhibit enzyme activity or modulate receptor function through these interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Nitropyridine Substituents

Compounds such as ethyl-3-(3-nitropyridin-4-yl)-2-oxopropanoate () share the ethyl propanoate ester backbone but replace the pyrrolidinone-ureido-4-chlorophenyl system with a nitropyridine ring. Key differences include:

Ureido-Linked Derivatives

The compound 3-ethoxypropyl 6-(3-(5-(3-ethoxy-3-oxopropyl)-6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ureido)hexanoate () shares the ureido-propanoate motif but incorporates a dihydropyrimidinone core instead of pyrrolidinone. Notable contrasts include:

- Synthetic Approach: Both compounds utilize ureido bond formation, but the dihydropyrimidinone derivative employs imidazole-carboxamide intermediates and triethylamine in chloroform, followed by column chromatography .

- Bioactivity: While biological data are unavailable for the target compound, dihydropyrimidinones are often associated with calcium channel modulation, suggesting divergent therapeutic potentials.

Trifluoromethyl-Substituted Analogues

The propanedioic acid 3-O-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyridin-3-yl]phenyl] 1-O-methyl () highlights substituent effects:

- Electron-Withdrawing Groups : The trifluoromethyl groups enhance metabolic stability and lipophilicity compared to the 4-chlorophenyl group in the target compound.

- Analytical Data : LCMS (m/z 407 [M+H]⁺) and HPLC retention time (0.81 min) for this analogue provide benchmarks for comparing the target compound’s physicochemical properties, though direct data for the latter are lacking .

Comparative Data Table

Research Implications and Limitations

- Structural Optimization : The 4-chlorophenyl group in the target compound may improve target binding compared to nitro or trifluoromethyl groups, but metabolic stability could be inferior to the latter .

- Data Gaps : Absence of synthetic, spectroscopic, or biological data for the target compound limits direct comparisons. Future studies should prioritize characterizing its LCMS, NMR, and in vitro activity relative to the analogues discussed.

Biological Activity

Ethyl 3-(3-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)ureido)propanoate, a complex organic compound, has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluation, mechanisms of action, and relevant case studies, providing a comprehensive overview of its pharmacological potential.

Chemical Structure and Synthesis

The compound features a pyrrolidinone ring , a chlorophenyl group , and a ureido linkage , which contribute to its biological activity. The synthesis typically involves several steps:

- Formation of the Pyrrolidinone Ring : Achieved through cyclization reactions.

- Introduction of the Chlorophenyl Group : Conducted via nucleophilic substitution.

- Ureido Linkage Formation : Involves reactions between isocyanates and amines.

- Esterification : Finalizes the ethyl ester group formation.

This multi-step synthesis allows for the creation of derivatives that can be tailored for specific biological applications .

Antimicrobial Properties

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, compounds with similar structures have shown promising antifungal and antitubercular activities. In vitro tests indicated that derivatives exhibited significant inhibition against pathogenic strains such as Mycobacterium tuberculosis and various fungi .

| Compound Type | Activity | Pathogen/Target |

|---|---|---|

| 1,3,4-Oxadiazole Derivatives | Antifungal | Various pathogenic fungi |

| Pyrazolinone Derivatives | Antitubercular | Mycobacterium tuberculosis H37Rv |

Enzyme Inhibition

The compound has been evaluated for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease. The results suggest that it may serve as a lead compound for developing new inhibitors:

- Acetylcholinesterase Inhibition : Some derivatives showed IC50 values significantly lower than traditional inhibitors, indicating strong potential for treating conditions like Alzheimer's disease.

- Urease Inhibition : Compounds demonstrated strong urease inhibitory activity, crucial for managing infections caused by urease-producing bacteria .

The mechanism by which this compound exerts its biological effects is hypothesized to involve:

- Hydrophobic Interactions : The chlorophenyl group enhances binding to hydrophobic pockets in target proteins.

- Hydrogen Bonding : The ureido linkage forms hydrogen bonds with active site residues, potentially inhibiting enzyme activity or modulating receptor functions.

These interactions suggest a multifaceted approach to biological activity, making this compound a candidate for further pharmacological exploration .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of similar compounds:

- A study published in PubMed examined derivatives with the chlorophenyl moiety, revealing significant antifungal activity against multiple strains .

- Research highlighted the synthesis of piperidine derivatives that showed notable antibacterial properties against Salmonella typhi and Bacillus subtilis, with some compounds achieving low IC50 values .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 3-(3-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)ureido)propanoate, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via a multi-step process involving:

- Step 1 : Formation of the 5-oxopyrrolidin-3-yl core via cyclization of a β-keto ester intermediate (e.g., methyl 3-chloro-3-oxopropanoate) with a 4-chlorophenyl-substituted amine, as described in urea-linked pyrrolidinone syntheses .

- Step 2 : Ureido linkage formation using carbodiimide coupling agents (e.g., EDC/HOBt) to attach the propanoate ester moiety. Reaction optimization includes pH control (7–8) and anhydrous conditions to minimize side reactions .

- Critical Parameters : Catalyst selection (e.g., tripotassium phosphate for nucleophilic substitution), solvent choice (tetrahydrofuran or ethyl acetate for solubility), and temperature control (room temperature for urea formation to avoid decomposition) .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Analytical Techniques :

- LCMS/HPLC : Use reverse-phase HPLC (C18 column) with a mobile phase of acetonitrile/water (0.1% formic acid) to confirm molecular ion peaks (e.g., m/z 393–407 [M+H]+) and retention times (e.g., 0.29–0.81 minutes under SQD-FA conditions) .

- NMR : Key signals include δ 1.2–1.4 ppm (triplet, ethyl ester CH3), δ 4.1–4.3 ppm (quartet, ester CH2), and δ 7.2–7.8 ppm (aromatic protons from 4-chlorophenyl) .

- Elemental Analysis : Validate C, H, N, and Cl content to confirm stoichiometry (e.g., molecular formula C19H20ClN3O3) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- In Vitro Screening :

- Enzyme Inhibition : Test against serine hydrolases or kinases using fluorogenic substrates (e.g., ATPase assays with IC50 determination) .

- Receptor Binding : Radioligand displacement assays for GPCRs or nuclear receptors, given the urea moiety’s hydrogen-bonding potential .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative effects at 10–100 µM concentrations .

Advanced Research Questions

Q. How does the 4-chlorophenyl substituent influence the compound’s bioactivity compared to analogs?

- Structure-Activity Relationship (SAR) :

- The 4-chlorophenyl group enhances lipophilicity (LogP ~2.5) and π-π stacking with hydrophobic enzyme pockets, improving target engagement vs. methoxy or nitro analogs .

- Comparative Data : Fluorophenyl analogs (e.g., 4-fluorophenyl) show reduced metabolic stability in microsomal assays, while nitro derivatives exhibit higher toxicity in hepatic cell lines .

Q. What computational methods can predict binding modes of this compound with biological targets?

- Molecular Modeling :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase-2) or receptors. The urea group often forms hydrogen bonds with catalytic residues (e.g., Arg120 in COX-2) .

- QSAR : Develop models using descriptors like topological polar surface area (TPSA) and molar refractivity to correlate structural features with activity .

Q. How should researchers address conflicting data in biological assays (e.g., inconsistent IC50 values)?

- Troubleshooting Steps :

- Purity Verification : Re-analyze compound purity via HPLC; impurities >5% can skew results .

- Assay Conditions : Standardize buffer pH (e.g., Tris-HCl vs. phosphate) and incubation time (e.g., 30 vs. 60 minutes) to reduce variability .

- Control Experiments : Include positive controls (e.g., indomethacin for COX inhibition) and validate cell line viability .

Q. What strategies improve the compound’s stability under physiological conditions?

- Formulation Studies :

- pH Stability : Test degradation kinetics in buffers (pH 1–10) to identify optimal storage conditions (e.g., pH 7.4 for PBS) .

- Prodrug Design : Modify the ethyl ester to a tert-butyl or PEGylated ester to enhance plasma stability .

- Lyophilization : Prepare lyophilized powders with cryoprotectants (e.g., trehalose) for long-term storage .

Methodological Considerations Table

| Aspect | Recommendations | References |

|---|---|---|

| Synthetic Yield | Optimize to 70–90% via stepwise purification (column chromatography, recrystallization). | |

| Biological Assays | Use LCMS-based metabolomics to identify active metabolites in cell lysates. | |

| Toxicity Screening | Prioritize Ames test (mutagenicity) and hERG channel inhibition assays. | |

| Data Reproducibility | Validate results across ≥3 independent experiments with blinded analysis. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.